2-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-4-methyl-1lambda6,2-thiazolidine-1,1,3-trione
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Overview
Description
2-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-4-methyl-1lambda6,2-thiazolidine-1,1,3-trione is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-4-methyl-1lambda6,2-thiazolidine-1,1,3-trione typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: This step involves the reaction of 4-fluoroaniline with appropriate reagents to introduce the fluorophenyl group.
Formation of the Thiazolidine Ring: This can be done through the reaction of thiazolidine derivatives under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-4-methyl-1lambda6,2-thiazolidine-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-4-methyl-1lambda6,2-thiazolidine-1,1,3-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-4-methyl-1lambda6,2-thiazolidine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like aripiprazole and quetiapine, which also contain the piperazine ring.
Fluorophenyl Compounds: Molecules such as fluoxetine and fluphenazine, which feature the fluorophenyl group.
Thiazolidine Derivatives: Compounds like pioglitazone and rosiglitazone, which contain the thiazolidine ring.
Uniqueness
2-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-4-methyl-1lambda6,2-thiazolidine-1,1,3-trione is unique due to its combination of these three distinct structural motifs, which may confer unique biological and chemical properties not found in other compounds.
Properties
IUPAC Name |
2-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]-4-methyl-1,1-dioxo-1,2-thiazolidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S/c1-15-14-30(28,29)25(20(15)26)17-6-4-5-16(13-17)21(27)24-11-9-23(10-12-24)19-8-3-2-7-18(19)22/h2-8,13,15H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMSOZJFLOBMII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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